CID 73896861

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Ceftizoxime sodium is a semisynthetic antibiotic belonging to the cephalosporin class. It is characterized by its broad-spectrum activity against various gram-positive and gram-negative bacteria, making it effective in treating a range of infections. The chemical formula for ceftizoxime sodium is , and it has a molecular weight of approximately 405.38 g/mol . The compound is particularly notable for its resistance to many beta-lactamases, enzymes that some bacteria produce to counteract the effects of beta-lactam antibiotics .

Ceftizoxime sodium acts by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) that are responsible for cross-linking peptidoglycan strands, a major component of the bacterial cell wall []. This binding prevents the formation of a strong and rigid cell wall, leading to cell lysis (bursting) and death of the bacteria [].

- Antimicrobial Activity Studies: Researchers use Ceftizoxime sodium to test its effectiveness against various bacterial strains. This can help determine its potential use in treating specific infections and identify bacteria susceptible to this antibiotic [].

- Mechanism of Action Studies: Scientists may use Ceftizoxime sodium to study how cephalosporin antibiotics work at a cellular level. This can involve investigating how the drug inhibits bacterial cell wall synthesis [].

- Development of Resistance: Research may involve exposing bacteria to Ceftizoxime sodium to understand how they develop resistance to this antibiotic. This information is crucial for developing strategies to combat antibiotic resistance [].

- Biofilm Studies: Biofilms are communities of bacteria that can be difficult to treat with antibiotics. Researchers may use Ceftizoxime sodium to assess its efficacy against bacteria in biofilms [].

In terms of synthesis, ceftizoxime sodium can be produced through several steps involving the hydrolysis and oxidation of cephalosporin C, followed by a series of condensation reactions with specific reagents to form the active antibiotic compound .

Ceftizoxime sodium exhibits significant biological activity against a wide spectrum of bacteria. It is effective against both aerobic and anaerobic organisms, including strains such as Escherichia coli, Klebsiella pneumoniae, and Haemophilus influenzae . The drug is particularly useful in treating infections of the lower respiratory tract, urinary tract infections, and skin and soft tissue infections . Its safety profile is favorable, with few side effects reported, making it suitable for use in various patient populations, including the elderly and those with hematologic disorders .

The synthesis of ceftizoxime sodium generally involves the following key steps:

- Starting Material: Cephalosporin C serves as the primary raw material.

- Hydrolysis: An acetoxyl group at the third position is hydrolyzed.

- Oxidation: The hydrolyzed compound is oxidized into an aldehyde using organic iodine.

- Decarbonylation: A reduction step occurs in the presence of hydrogen, utilizing triphenylphosphine as a co-catalyst.

- Formation of Ceftizoxime Acid: The resulting compound undergoes enzyme hydrolysis followed by acid hydrolysis to yield 7-amino-3-norcephalosporanic acid, which reacts with an active ester under organic amine catalysis.

- Salt Formation: Finally, an exchange reaction with a salt-forming agent produces ceftizoxime sodium .

This method emphasizes efficiency and cost-effectiveness while maintaining high product quality.

Ceftizoxime sodium is primarily used in clinical settings for treating various bacterial infections due to its broad-spectrum activity. Specific applications include:

- Lower Respiratory Tract Infections: Effective against pathogens responsible for pneumonia and bronchitis.

- Urinary Tract Infections: Treatment for complicated urinary infections caused by resistant strains.

- Skin and Soft Tissue Infections: Useful in managing infections related to surgical wounds or skin lesions.

- Bone and Joint Infections: Employed in cases where traditional antibiotics may fail due to resistance .

Ceftizoxime sodium may interact with other medications, potentially increasing the risk of nephrotoxicity when combined with certain drugs like aminophenazone . Additionally, studies indicate that its pharmacokinetics can be influenced by factors such as renal function and concurrent medications that affect renal clearance.

Ceftizoxime sodium shares similarities with other cephalosporins but has unique properties that set it apart. Here are some comparable compounds:

| Compound Name | Spectrum of Activity | Unique Features |

|---|---|---|

| Ceftriaxone | Broad-spectrum | Longer half-life; often used for meningitis |

| Ceftazidime | Broad-spectrum | Effective against Pseudomonas aeruginosa |

| Cefepime | Broad-spectrum | Enhanced activity against gram-negative bacteria |

| Cephalexin | Narrower spectrum | Primarily effective against gram-positive bacteria |

Ceftizoxime sodium's unique resistance to a broad spectrum of beta-lactamases distinguishes it from these compounds, allowing it to maintain efficacy against resistant strains that may compromise other antibiotics .

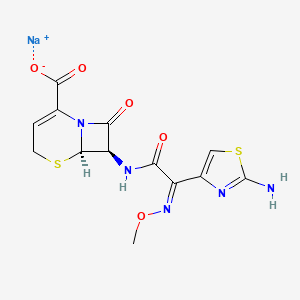

Ceftizoxime sodium represents a third-generation cephalosporin antibiotic characterized by its distinctive aminothiazole-methoxyimino side chain structure [1] [2]. The compound exhibits well-defined molecular parameters that distinguish it from other cephalosporin derivatives.

The molecular formula of ceftizoxime sodium is C₁₃H₁₂N₅NaO₅S₂, with an average molecular weight ranging from 405.38 to 405.39 grams per mole across various database sources [1] [2] [3]. The monoisotopic mass has been precisely determined as 405.017755 daltons [1] [3]. This molecular composition reflects the presence of thirteen carbon atoms, twelve hydrogen atoms, five nitrogen atoms, one sodium atom, five oxygen atoms, and two sulfur atoms within the molecular structure.

The compound demonstrates specific physicochemical properties that influence its biological activity and pharmacokinetic behavior. Ceftizoxime sodium contains nine hydrogen bond acceptors and three hydrogen bond donors, contributing to its interaction with biological targets [3]. The molecule possesses five rotatable bonds, indicating moderate conformational flexibility within its side chain regions [3]. The polar surface area spans 147.21 Ångströms squared, reflecting its hydrophilic characteristics necessary for aqueous solubility [3] [4]. The structure incorporates 25 heavy atoms and features one aromatic ring system, specifically the thiazole moiety [3].

The stereochemistry of ceftizoxime sodium is defined by two stereogenic centers with 6R,7R absolute configuration [1] [2], which is critical for optimal binding to penicillin-binding proteins. At physiological pH 7.4, the compound carries a predicted net charge of negative one due to ionization of the carboxylate group [4].

International Union of Pure and Applied Chemistry Nomenclature and Alternative Chemical Designations

The systematic International Union of Pure and Applied Chemistry nomenclature for ceftizoxime sodium is sodium (6R,7R)-7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate [1] [5]. This comprehensive nomenclature precisely describes the complete molecular architecture, including stereochemical configuration and functional group positioning.

Alternative chemical designations for ceftizoxime sodium include several systematic names that reflect different nomenclatural approaches. The compound may be referenced as 5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)-1-oxoethyl]amino]-8-oxo-, monosodium salt, (6R,7R) [1] [2]. Another recognized systematic name is sodium 7beta-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino}-2,3-didehydropenam-2-carboxylate [2].

The Chemical Abstracts Service has assigned registry number 68401-82-1 to ceftizoxime sodium [1] [3] [6]. The United States Food and Drug Administration Unique Ingredient Identifier code is 26337D5X88 [1] [2] [3]. Additional database identifiers include ChemSpider identification number 7962928 and PubChem compound identification number 23663938 [1] [2].

Trade names and commercial designations for ceftizoxime sodium include Cefizox, which represents the primary brand name under which this antibiotic has been marketed [2] [7]. Other documented trade names include Ceftix, Eposerin, and Epocelin [1] [6]. The compound has also been referenced by research codes such as FK749 and SKF-88373 during its development phase [6] [8].

Structural Features of the Cephalosporin Nucleus

The cephalosporin nucleus of ceftizoxime sodium consists of the characteristic bicyclic system that defines all members of the cephalosporin antibiotic class [9] [10]. This nucleus comprises a four-membered beta-lactam ring fused to a six-membered dihydrothiazine ring, forming the core 7-aminocephalosporanic acid structure [9] [11] [12].

The beta-lactam ring represents the essential pharmacophore responsible for the antibacterial activity of ceftizoxime sodium [10] [13]. This four-membered cyclic amide structure contains the reactive carbonyl group that forms covalent bonds with serine residues in penicillin-binding proteins [14] [10]. The structural integrity of this ring is critical for antimicrobial efficacy, as its hydrolysis by beta-lactamase enzymes results in complete loss of antibacterial activity [10].

The dihydrothiazine ring, also known as the cephem ring system, provides structural stability and contributes to beta-lactamase resistance compared to the corresponding penicillin structures [9] [15]. This six-membered ring system incorporates both sulfur and nitrogen heteroatoms, creating a conformationally flexible framework that accommodates various substituents at positions 3 and 7 [16] [17]. The dihydrothiazine ring adopts a half-chair conformation, as evidenced by crystallographic studies of related cephalosporin structures [18].

The stereochemical configuration of the cephalosporin nucleus in ceftizoxime sodium follows the standard 6R,7R absolute configuration [1] [2]. This stereochemistry is essential for optimal interaction with bacterial penicillin-binding proteins and determines the biological activity of the compound [4]. The fusion of the beta-lactam and dihydrothiazine rings creates a rigid bicyclic system that positions the C7 amino group in the appropriate spatial orientation for acylation with the aminothiazole-methoxyimino side chain [19].

The carboxylate group at the C2 position of the dihydrothiazine ring exists in an ionized state at physiological pH, contributing to the overall negative charge of the molecule [4]. This anionic functionality is required for antibacterial activity and facilitates binding to the active sites of penicillin-binding proteins [20].

Side Chain Modifications and Their Significance

The side chain structure of ceftizoxime sodium represents a sophisticated molecular design that incorporates an aminothiazole-methoxyimino moiety at the C7 position of the cephalosporin nucleus [14] [21] [22]. This side chain configuration is characteristic of third-generation cephalosporins and contributes significantly to their enhanced antibacterial spectrum and beta-lactamase stability [23] [24].

The aminothiazole component of the side chain consists of a 2-amino-1,3-thiazol-4-yl substituent [1] [2] [14]. This five-membered heterocyclic ring system contains both sulfur and nitrogen atoms, providing specific binding interactions with bacterial enzymes [25]. The amino group at the 2-position of the thiazole ring adopts a predominantly amino-type structure rather than an imino tautomer, as confirmed by crystallographic analysis [18]. This structural preference influences the electronic properties of the thiazole ring and affects its interactions with biological targets.

The methoxyimino group [-C(=N-OCH₃)-] represents a critical structural feature that exists in the Z-configuration (syn-isomer) in ceftizoxime sodium [1] [2] [18]. This geometric configuration is essential for antibacterial activity, as the corresponding E-isomer (anti-configuration) exhibits dramatically reduced antimicrobial efficacy [26]. The syn-configuration of the methoxyimino group facilitates optimal penetration through bacterial cell wall porins and enhances binding affinity to penicillin-binding proteins [26]. The methoxy substituent on the oxime nitrogen provides steric protection against enzymatic hydrolysis while maintaining favorable pharmacokinetic properties.

A distinctive feature of ceftizoxime sodium is the absence of any substituent at the C3 position of the dihydrothiazine ring, where only a hydrogen atom is present [27] [28] [29]. This structural characteristic distinguishes ceftizoxime from many other third-generation cephalosporins, such as cefotaxime, which contains an acetoxymethyl group at the C3 position [27] [30]. The lack of a C3 substituent in ceftizoxime provides several advantages, including metabolic stability and absence of potentially active metabolites [27] [29].

The complete C7 side chain of ceftizoxime sodium can be described as [(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino [1] [2]. This acylamino side chain is attached to the C7 position through an amide linkage, creating a stable connection that resists hydrolysis under physiological conditions. The side chain incorporates multiple functional groups that contribute to the compound's broad-spectrum activity against both gram-positive and gram-negative bacteria [14] [21].

Comparative Structural Analysis with Related Cephalosporins

Ceftizoxime sodium shares structural similarities with other third-generation cephalosporins while maintaining distinctive features that influence its pharmacological profile [27] [28] [29]. The comparative analysis reveals important structure-activity relationships within this antibiotic class.

Cefotaxime represents the closest structural analog to ceftizoxime, sharing the identical aminothiazole-methoxyimino side chain at the C7 position [27] [30] [29]. Both compounds possess the same 2-amino-1,3-thiazol-4-yl substituent and Z-configured methoxyimino group, explaining their similar antibacterial spectra [28] [21]. However, cefotaxime differs significantly in its C3 substituent, containing an acetoxymethyl group that undergoes enzymatic hydrolysis in vivo to produce the less active desacetyl metabolite [27] [30]. In contrast, ceftizoxime maintains consistent activity due to its stable C3-hydrogen configuration [27] [29]. This structural difference results in ceftizoxime demonstrating superior activity against certain bacterial strains, particularly members of the Enterobacteriaceae family [28] [29].

Ceftriaxone, another prominent third-generation cephalosporin, shares the aminothiazole-methoxyimino C7 side chain with ceftizoxime but differs substantially in its C3 substituent [30] [31]. Ceftriaxone incorporates a complex heterocyclic system at the C3 position, including triazine and thiadiazole moieties that contribute to its extended half-life and unique pharmacokinetic properties [4] [32]. The molecular formula of ceftriaxone (C₁₈H₁₈N₈O₇S₃) reflects this increased structural complexity compared to ceftizoxime (C₁₃H₁₃N₅O₅S₂) [30]. Despite these differences, both compounds exhibit similar binding patterns to penicillin-binding proteins due to their shared C7 side chain architecture [31].

Cefuroxime represents a second-generation cephalosporin that demonstrates important structural contrasts with ceftizoxime [33] [31]. While both compounds contain methoxyimino groups in their C7 side chains, cefuroxime incorporates a furan-2-yl substituent instead of the aminothiazole moiety found in ceftizoxime [33] [31]. This structural difference results in a narrower antibacterial spectrum for cefuroxime and reduced activity against gram-negative bacteria [33] [32]. Additionally, cefuroxime contains a carbamoyloxymethyl group at the C3 position, contrasting with the hydrogen atom present in ceftizoxime [33].

The structural modifications observed across these cephalosporin derivatives demonstrate the impact of specific functional group changes on antibacterial activity, pharmacokinetic properties, and clinical utility [4] [32] [31]. The aminothiazole-methoxyimino side chain shared by third-generation cephalosporins like ceftizoxime provides enhanced activity against beta-lactamase-producing bacteria and broader gram-negative coverage compared to earlier generation compounds [23] [24] [34]. The absence of C3 substituents in ceftizoxime contributes to its metabolic stability and consistent pharmacological performance [27] [29].

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

GHS Hazard Statements

H315 (95.24%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.62%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (95.24%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Classes

Pharmacology

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

Use Classification

Dates

2: Bharathi Ch, Prasad ChS, Bharathi DV, Shankar R, Rao VJ, Dandala R, Naidu A.

3: Nahata MC, Edmonds JJ, Morosco RS. Stability of metronidazole and ceftizoxime

4: Rivers TE, Webster AA. Stability of ceftizoxime sodium, ceftriaxone sodium,

5: Ceftizoxime sodium (Cefizox). Med Lett Drugs Ther. 1983 Dec 9;25(650):109-10.

6: Honda F, Ono T, Itoh N, Mori J, Ohtsuka M, Kamitani T. General pharmacology of

7: Swenson E, Gooch WM 3rd, Higbee MD. Visual compatibility of ceftizoxime sodium

8: Watanabe K, Kin R, Murakami M, Kondo M. Influence of human serum on

9: Carlson GH, Matzke GR. Particle formation of ceftizoxime sodium injections. Am

10: Tomimasu K, Hayashi K, Tsuji Y. [Clinical investigation of ceftizoxime sodium

11: Sato T, Ueda K, Kuroiwa T. [Clinical investigation of ceftizoxime sodium

12: Bosso JA, Townsend RJ. Stability of clindamycin phosphate and ceftizoxime

13: Fukuhara K, Fujii T, Kado Y, Watanabe N. [Reproduction studies on ceftizoxime

14: Fukuhara K, Emi Y, Iwanami K, Furukawa T, Fujii T, Itoh N, Katsuki S,